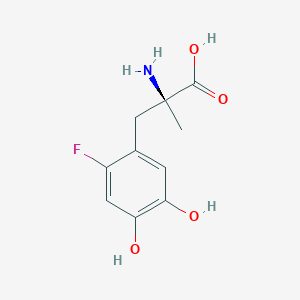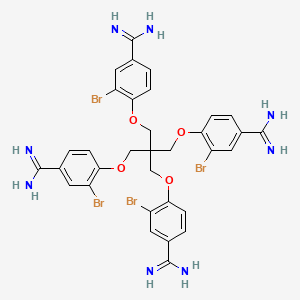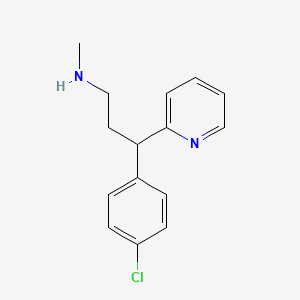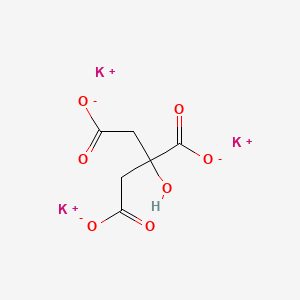
Potassium citrate
Übersicht
Beschreibung
Potassium citrate is a potassium salt of citric acid, an organic compound that is commonly found in citrus fruits such as lemons and limes. It is an odorless, white powder that is soluble in water and has a slightly acidic taste. This compound has a variety of uses in both the medical and scientific fields. It is used as an antacid to treat acid indigestion, as a dietary supplement to prevent and treat kidney stones, and as an electrolyte solution to treat dehydration. In the scientific field, it is used as a buffer in biochemical experiments, and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Treatment of Renal Calculi : Potassium citrate is a significant therapeutic approach for the medical control of stone disease, particularly in managing renal tubular acidosis with calcium stones, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis (Pak, 1987).
Use in Cardiac Surgery : It has been used in open cardiac surgery for elective cardiac arrest, aiding in modern techniques of such surgeries (Gerbode & Melrose, 1958).
Formulation in Effervescent Tablets : this compound is formulated in effervescent tablets, intended for reducing calcium oxalate and urate kidney stones (Aslani & Fattahi, 2013).
Preventing Recurrent Calcium Kidney Stones : It is used to prevent recurrent calcium kidney stones by increasing urinary pH and enhancing urinary citrate excretion (Brett, 2009).
Safety in Long-term Treatment : Long-term combined treatment with this compound and thiazide in nephrolithiasis does not lead to hypokalemia or hypochloremic metabolic alkalosis (Odvina et al., 2003).
Impact on Calcium Phosphate Stones : It is prescribed to decrease stone recurrence in patients with calcium nephrolithiasis, though its effects on urine supersaturation and stone formation are complex (Krieger et al., 2015).
Combination Therapy with Magnesium Chloride : Adding magnesium chloride to this compound therapy can be more effective in reducing urinary stone size than this compound alone (Niroomand et al., 2016).
Spaceflight Applications : It is tested as a countermeasure to reduce the risk of renal stone formation in astronauts on the International Space Station (Whitson et al., 2004).
Dosage in Pediatric Renal Tubular Acidosis : Effective in treating distal renal tubular acidosis in children, with specific dosage recommendations for correcting urinary abnormalities and preventing nephrolithiasis (Domrongkitchaiporn et al., 2002).
Effects on Bone Turnover : Combined treatment with this compound and calcium citrate can inhibit bone resorption in postmenopausal women by providing an alkali load and increasing absorbed calcium (Sakhaee et al., 2005).
Treatment of Dentin Hypersensitivity : this compound is used in formulations for treating dentin hypersensitivity, with clinical trials showing significant reductions in sensitivity (Orchardson & Gillam, 2000).
Wirkmechanismus
Target of Action
Potassium citrate primarily targets the urinary system . It is used to manage conditions such as renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones .
Mode of Action
This compound works by alkalinizing the urine , which helps to prevent the formation of kidney stones . After oral administration, this compound is metabolized to produce an alkaline load . This alkaline load increases urinary pH and raises urinary citrate levels . The increase in urinary citrate is mainly due to the modification of the renal handling of citrate, rather than by increasing the filtered load of citrate .
Biochemical Pathways
Citrate is a key molecule synthesized de novo and involved in diverse biochemical pathways influencing cell metabolism and function . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .
Pharmacokinetics
This compound is rapidly absorbed when given orally and is excreted in the urine . The metabolism of absorbed citrate produces an alkaline load . The induced alkaline load in turn increases urinary pH and raises urinary citrate levels . In addition to raising urinary pH and citrate, this compound increases urinary potassium by approximately the amount contained in the medication .
Result of Action
The primary result of this compound’s action is the prevention of kidney stone formation . It increases citrate levels in the urine, which makes complexation with calcium, decreasing the calcium ion activity and decreasing the chance for the formation of calcium phosphate crystals . Citrate also inhibits the spontaneous nucleation of calcium oxalate and calcium phosphate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the patient’s diet and hydration status. Ensuring adequate fluid intake and limiting salt intake can enhance the effectiveness of this compound . Additionally, the pH of the urine can impact the stability and efficacy of this compound .
Safety and Hazards
Potassium citrate may cause serious side effects such as severe vomiting or stomach pain, high blood potassium, and signs of stomach bleeding . It should not be used if you have high levels of potassium in your blood (hyperkalemia), kidney failure, a bladder or kidney infection, untreated or uncontrolled diabetes, an adrenal gland disorder, a blockage in your intestines, problems with your esophagus, stomach, or intestines that affect swallowing or digestion, a peptic ulcer in your stomach, wasting syndrome, a large tissue injury (such as a severe burn), if you are dehydrated or malnourished, or if you take a “potassium-sparing” diuretic .
Zukünftige Richtungen
Potassium citrate is rapidly absorbed when given by mouth, and is excreted in the urine . Since it is an alkaline salt, it is effective in reducing the pain and frequency of urination when these are caused by highly acidic urine . It is used for this purpose in dogs and cats, but is chiefly employed as a non-irritating diuretic . It is also used as an alkalizing agent in the treatment of mild urinary tract infections, such as cystitis . Future directions for the use of this compound could include further exploration of its effects on bone health, as suggested by a study that found it prevents increased osteoclastogenesis resulting from acidic conditions .
Biochemische Analyse
Biochemical Properties
Potassium citrate plays a crucial role in biochemical reactions, particularly in the citric acid cycle (Krebs cycle). It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is citrate synthase, which catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. This compound also interacts with aconitase, which converts citrate to isocitrate. These interactions are essential for the proper functioning of the citric acid cycle, which is vital for cellular respiration and energy production .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound supplementation has been shown to decrease biochemical markers of bone loss in osteopenic women by improving the beneficial effects of calcium and vitamin D . Additionally, this compound affects the urinary risk profile, glucose, and lipid metabolism in kidney stone formers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates specific enzymes involved in the citric acid cycle, such as citrate synthase and aconitase. This compound also acts as an alkalizing agent, neutralizing excess acid in the body and thereby preventing conditions like metabolic acidosis. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture. Long-term studies have shown that this compound supplementation can have lasting effects on cellular function. For example, in osteopenic women, this compound improved bone health markers over a period of six months . In kidney stone formers, this compound treatment resulted in beneficial changes in urinary risk profiles over three months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects, such as reducing the risk of kidney stone formation and improving bone health. At high doses, this compound can have toxic or adverse effects, including hyperkalemia (elevated potassium levels) and gastrointestinal disturbances. It is important to determine the appropriate dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the citric acid cycle. It interacts with enzymes such as citrate synthase and aconitase, which are crucial for the conversion of citrate to isocitrate and the subsequent steps in the cycle. This compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound can influence the levels of other metabolites, such as calcium and magnesium, by altering their excretion in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as the sodium-coupled citrate transporter (NaCT). Once inside the cells, this compound can be distributed to different cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound can affect its activity and function, particularly in the citric acid cycle .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria, where it participates in the citric acid cycle. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of this compound, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is important for elucidating its role in cellular metabolism and function .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium citrate involves the reaction between citric acid and potassium hydroxide in aqueous solution.", "Starting Materials": [ "Citric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve 21.36 g of citric acid in 70 mL of water to form a clear solution", "Dissolve 13.44 g of potassium hydroxide in 30 mL of water to form a clear solution", "Slowly add the potassium hydroxide solution to the citric acid solution while stirring", "Heat the reaction mixture to 70-80°C and continue stirring until all of the solids have dissolved", "Cool the mixture to room temperature", "Filter the solution to remove any insoluble impurities", "Evaporate the filtrate to dryness under reduced pressure", "Crush the resulting solid to a fine powder and store in a dry place" ] } | |
CAS-Nummer |
866-84-2 |
Molekularformel |
C6H8KO7 |
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI-Schlüssel |
NAVWVHRQSDHCHD-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |
Color/Form |
WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |
Andere CAS-Nummern |
7778-49-6 866-84-2 |
Physikalische Beschreibung |
Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |
Verwandte CAS-Nummern |
7778-49-6 |
Löslichkeit |
1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |
Synonyme |
Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


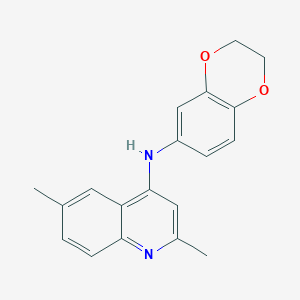
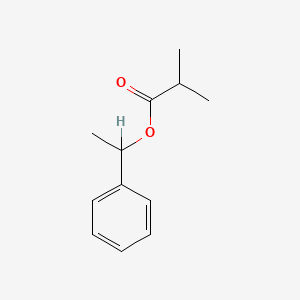
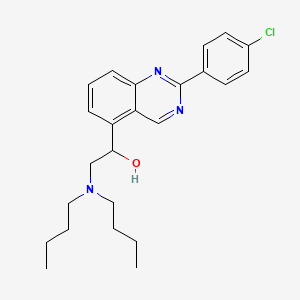

![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)
